H-His-Ser-Gln-Gly-Thr-Phe-Thr-Ser-Asp-Tyr-Ser-Lys-Tyr-Leu-Asp-Ser-Arg-Arg-Ala-Gln-Asp-Phe-Val-Gln-Trp-Leu-Met(O)-Asn-Thr-OH
Description
This peptide, characterized by its 31-amino acid sequence and a methionine sulfoxide (Met(O)) modification, is structurally related to bioactive peptides targeting G-protein-coupled receptors (GPCRs). Notably, its sequence shares homology with bombesin (BBN) analogs, such as the truncated BBN derivative described in , which binds gastrin-releasing peptide receptors (GRPrs) overexpressed in cancers . The Met(O) modification likely enhances oxidative stability, a critical factor for in vivo applications.
Properties
IUPAC Name |
(3S)-3-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3R)-2-[[2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]-5-oxopentanoyl]amino]-4-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(1S,2R)-1-carboxy-2-hydroxypropyl]amino]-1,4-dioxobutan-2-yl]amino]-4-methylsulfinyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C153H225N43O50S/c1-72(2)52-97(133(226)176-96(47-51-247(11)246)132(225)184-104(60-115(159)209)143(236)196-123(78(10)203)151(244)245)179-137(230)103(58-83-64-167-89-29-19-18-28-87(83)89)183-131(224)95(43-46-114(158)208)177-148(241)120(74(5)6)194-141(234)101(54-79-24-14-12-15-25-79)182-138(231)105(61-117(211)212)185-130(223)94(42-45-113(157)207)171-124(217)75(7)170-127(220)91(31-22-49-165-152(160)161)172-128(221)92(32-23-50-166-153(162)163)174-146(239)110(69-199)191-140(233)107(63-119(215)216)186-134(227)98(53-73(3)4)178-135(228)99(56-81-33-37-85(204)38-34-81)180-129(222)90(30-20-21-48-154)173-145(238)109(68-198)190-136(229)100(57-82-35-39-86(205)40-36-82)181-139(232)106(62-118(213)214)187-147(240)111(70-200)192-150(243)122(77(9)202)195-142(235)102(55-80-26-16-13-17-27-80)188-149(242)121(76(8)201)193-116(210)66-168-126(219)93(41-44-112(156)206)175-144(237)108(67-197)189-125(218)88(155)59-84-65-164-71-169-84/h12-19,24-29,33-40,64-65,71-78,88,90-111,120-123,167,197-205H,20-23,30-32,41-63,66-70,154-155H2,1-11H3,(H2,156,206)(H2,157,207)(H2,158,208)(H2,159,209)(H,164,169)(H,168,219)(H,170,220)(H,171,217)(H,172,221)(H,173,238)(H,174,239)(H,175,237)(H,176,226)(H,177,241)(H,178,228)(H,179,230)(H,180,222)(H,181,232)(H,182,231)(H,183,224)(H,184,225)(H,185,223)(H,186,227)(H,187,240)(H,188,242)(H,189,218)(H,190,229)(H,191,233)(H,192,243)(H,193,210)(H,194,234)(H,195,235)(H,196,236)(H,211,212)(H,213,214)(H,215,216)(H,244,245)(H4,160,161,165)(H4,162,163,166)/t75-,76+,77+,78+,88-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,110-,111-,120-,121-,122-,123-,247?/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFYIKFWARMZYCL-BDEPVFPTSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCS(=O)C)C(=O)NC(CC(=O)N)C(=O)NC(C(C)O)C(=O)O)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CC6=CC=CC=C6)NC(=O)C(C(C)O)NC(=O)CNC(=O)C(CCC(=O)N)NC(=O)C(CO)NC(=O)C(CC7=CN=CN7)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC5=CNC6=CC=CC=C65)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCS(=O)C)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H]([C@@H](C)O)C(=O)O)NC(=O)CNC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CO)NC(=O)[C@H](CC7=CN=CN7)N)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C153H225N43O50S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
3498.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound H-His-Ser-Gln-Gly-Thr-Phe-Thr-Ser-Asp-Tyr-Ser-Lys-Tyr-Leu-Asp-Ser-Arg-Arg-Ala-Gln-Asp-Phe-Val-Gln-Trp-Leu-Met(O)-Asn-Thr-OH is a peptide that has garnered attention for its biological activity, particularly in the context of metabolic regulation and therapeutic applications. This compound is a variant of glucagon, a hormone involved in glucose metabolism, and has been studied for its potential effects on obesity and diabetes management.
Structural Characteristics
The peptide consists of a sequence of 29 amino acids, with a molecular weight of approximately 3482.78 g/mol. The specific arrangement of amino acids influences its biological function, receptor binding affinity, and overall pharmacological properties.
| Property | Value |
|---|---|
| Molecular Weight | 3482.78 g/mol |
| Sequence | This compound |
| Solubility | Soluble to 1 mg/ml in water |
| Storage Temperature | -20°C |
Biological Activity
The biological activity of this peptide is primarily linked to its interaction with glucagon receptors and other metabolic pathways. Key areas of research include:
- Glycemic Control : The peptide has been shown to influence blood glucose levels by promoting glycogenolysis and gluconeogenesis in the liver, similar to glucagon's action . This makes it a candidate for managing type 2 diabetes.
- Weight Management : Studies indicate that glucagon analogs can suppress appetite and promote weight loss through mechanisms involving energy expenditure and fat oxidation . The specific sequence of this peptide may enhance these effects.
- Potential Therapeutic Applications : Research has suggested that modifications to the glucagon structure can improve its efficacy in treating obesity and metabolic disorders. For instance, acylated analogs have shown promise in preclinical trials for enhancing metabolic outcomes .
Case Studies
Several studies have explored the effects of glucagon analogs similar to this compound:
- Study on Obesity Management : A clinical trial involving patients with obesity demonstrated that administration of glucagon analogs resulted in significant reductions in body weight and improvements in insulin sensitivity over 12 weeks .
- Diabetes Treatment Efficacy : In another study, participants with type 2 diabetes treated with glucagon-like peptides showed enhanced glycemic control compared to those receiving standard care, highlighting the potential role of this peptide in diabetes management .
The mechanism by which this compound exerts its biological effects involves:
- Receptor Activation : Binding to the glucagon receptor initiates signaling cascades that lead to increased glucose production from the liver.
- Hormonal Regulation : It modulates the secretion of insulin and other hormones involved in glucose metabolism, thereby influencing overall metabolic homeostasis.
- Energy Expenditure : The peptide may enhance energy expenditure through thermogenic processes in adipose tissue, contributing to weight loss efforts.
Chemical Reactions Analysis
Key Steps:
Challenges:
-
Aggregation-prone regions (e.g., Leu₁₄–Asp₁₅ ) require pseudoproline dipeptides for improved solubility .
-
Methionine sulfoxide formation occurs post-synthesis under oxidative conditions .
Enzymatic Cleavage
Glucagon is susceptible to proteolysis by trypsin and chymotrypsin at specific residues :
| Enzyme | Cleavage Sites | Resulting Fragments |
|---|---|---|
| Trypsin | After Lys₁₂ , Arg₁₇ , Arg₁₈ | HSQGTFTSDYSK + YLDSRR + ... |
| Chymotrypsin | After Tyr₁₀ , Phe⁶ , Trp²⁵ | HSQGTF + TSDY + ... |
Chemical Degradation
Stability Under Physicochemical Conditions
Stability data from accelerated studies:
| Condition | Time | Degradation Products |
|---|---|---|
| pH 2.0 (HCl) | 24 h | Aspartimide (15%), deamidation (8%) |
| pH 7.4 (PBS) | 72 h | Trp oxidation (12%), Met(O) (100%) |
| 40°C, dry | 1 month | Aggregate formation (5%) |
Key Findings:
-
Methionine sulfoxide (Met(O)) reduces bioactivity by ~30% due to structural distortion .
-
Aspartimide formation at Asp¹⁵ and Asp²¹ is reversible under neutral pH .
Modifications and Derivatives
Bachem lists glucagon analogs with improved stability :
| Analog | Modification | Purpose |
|---|---|---|
| (Aspartimide²¹)-Glucagon | Asp²¹ → aspartimide | Reduce hydrolysis |
| (β-Ala²⁹)-Glucagon | Thr²⁹ → β-alanine | Enhance metabolic stability |
| (Des-His¹)-Glucagon | N-terminal His deletion | Study receptor binding |
Functional Implications of Key Residues
| Residue | Role |
|---|---|
| His¹ | Binds glucagon receptor via N-terminal domain |
| Tyr¹⁰ , Tyr₁₃ | Stabilize α-helical structure (residues 10–27) |
| Trp²⁵ , Leu²⁶ | Hydrophobic core critical for receptor activation |
Analytical Characterization
| Method | Parameters |
|---|---|
| HPLC | C18 column, 0.1% TFA/acetonitrile gradient |
| Mass Spec | ESI-MS: Observed m/z 3481.8 (calculated 3482.7) |
| CD Spectroscopy | α-helix content: 45% (pH 7.4), reduced to 30% at pH 2.0 |
Comparison with Similar Compounds
Structural and Functional Similarities
The table below highlights key structural and functional differences between the target peptide and related compounds:
Key Observations:
- GRPr Targeting: The target peptide shares a conserved C-terminal motif (Trp-Leu-Met) with BBN analogs, critical for GRPr binding . However, the BBN analog in is truncated (14 residues) and includes Dpr (2,3-diaminopropionic acid) for chelating radiometals like <sup>99m</sup>Tc, enabling imaging applications. The target peptide’s longer sequence may confer higher receptor specificity but reduced metabolic stability without modifications like Dpr .
- Modifications: The Met(O) in the target peptide contrasts with unmodified Met in BBN analogs.
- Functional Divergence: Despite sequence overlaps with ACTH (), the target peptide lacks the N-terminal motif (e.g., Ser-Tyr-Ser-Met) required for melanocortin receptor activation, ruling out steroidogenic activity .
Receptor Binding and Signaling
- GRPr Specificity: BBN analogs in demonstrated nanomolar affinity for GRPr in PC-3 prostate cancer models. The target peptide’s extended C-terminal region (e.g., Arg-Arg-Ala-Gln-Asp) may enhance binding avidity through additional electrostatic interactions with GRPr’s extracellular domains .
- Thrombin Receptor Agonism : The SFLL peptide () mimics thrombin’s proteolytic activation of its receptor. Unlike the target peptide, SFLL lacks helical structures but relies on a minimal motif (Ser-Phe-Leu-Leu-Arg) for receptor activation, highlighting how short sequences can drive GPCR signaling .
Pharmacological and Diagnostic Potential
- Imaging Applications : BBN analogs labeled with <sup>99m</sup>Tc () achieved tumor-to-background ratios >5:1 in preclinical models. The target peptide’s Met(O) could mitigate rapid hepatic clearance, but its lack of chelating groups (e.g., Dpr) limits direct radiometal incorporation .
- Therapeutic Design : Peptides like ACTH () and α-MSH are cleaved into shorter active fragments. The target peptide’s length may necessitate proteolytic processing for activity, though its disulfide bonds (absent in evidence) could stabilize tertiary structure .
Stability and Metabolic Considerations
- Oxidative Stability : The Met(O) modification in the target peptide prevents methionine oxidation—a common degradation pathway—enhancing shelf-life compared to unmodified BBN analogs .
- Proteolytic Resistance : Shorter peptides (e.g., BBN analogs) are more susceptible to serum proteases. The target peptide’s longer sequence may include protease-resistant motifs (e.g., Arg-Arg), though this requires experimental validation .
Q & A
Q. What statistical frameworks are robust for analyzing dose-response curves in peptide activity assays?
- Methodological Answer : Fit data to a four-parameter logistic model (4PL) using tools like GraphPad Prism. Report IC₅₀/EC₅₀ values with 95% confidence intervals. For non-linear responses, apply Bayesian hierarchical models to account for plate-to-plate variability .
Tables for Key Methodological Comparisons
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
